molecular formula C26H29BrN2O4 B15007352 ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B15007352
M. Wt: 513.4 g/mol
InChI Key: ULVSGHLHXYPSAO-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of multiple functional groups, including an acetyloxy group, a bromine atom, a piperidine moiety, and an indole core. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate typically involves a multi-step process. The starting materials often include indole derivatives, brominating agents, and piperidine derivatives. The key steps in the synthesis may include:

    Acetylation: The acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperidine Substitution: The piperidine moiety can be attached to the indole core through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(acetyloxy)-6-chloro-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-(acetyloxy)-6-fluoro-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 5-(acetyloxy)-6-iodo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C26H29BrN2O4

Molecular Weight

513.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C26H29BrN2O4/c1-4-32-26(31)25-20-14-24(33-18(3)30)21(27)15-22(20)29(19-11-6-5-7-12-19)23(25)16-28-13-9-8-10-17(28)2/h5-7,11-12,14-15,17H,4,8-10,13,16H2,1-3H3

InChI Key

ULVSGHLHXYPSAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CN4CCCCC4C

Origin of Product

United States

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